REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])=O.Cl.[NH:14]1[CH2:18][CH2:17][CH2:16][C:15]1=[NH:19].C([O-])([O-])=O.[Na+].[Na+].O>CN(C=O)C>[F:12][C:6]1[CH:7]=[C:8]([F:11])[CH:9]=[CH:10][C:5]=1[C:3]1[N:19]=[C:15]2[CH2:16][CH2:17][CH2:18][N:14]2[CH:2]=1 |f:1.2,3.4.5|
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Name
|
|
Quantity
|
150 g
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Type
|
reactant
|
Smiles
|
BrCC(=O)C1=C(C=C(C=C1)F)F
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Name
|
|
Quantity
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108 g
|
Type
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reactant
|
Smiles
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Cl.N1C(CCC1)=N
|
Name
|
|
Quantity
|
134 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
3
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Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The product was partitioned between EtOAc (800 mL)
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with additional EtOAc (3×800 mL)
|
Type
|
WASH
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Details
|
The combined organic extracts were washed with water (4×800 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Florisil® (2″ depth×3″ diameter)
|
Type
|
WASH
|
Details
|
The pad was washed with EtOAc (4×250 mL)
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Type
|
CONCENTRATION
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Details
|
the filtrate was concentrated to dryness under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)C=1N=C2N(C1)CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98.6 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |